1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes difluorophenyl and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophenyl building blocks. These building blocks are then coupled using specific reaction conditions to form the final product. Common synthetic routes include:
Ullmann Coupling: This method involves the coupling of aryl halides with phenols or thiols in the presence of a copper catalyst.
Nucleophilic Substitution: This reaction involves the substitution of a leaving group in the difluorophenyl compound with a nucleophile derived from the thiophenyl compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups, such as halides or esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanone: A related compound with a similar difluorophenyl group.
2,6-Difluorophenyl isocyanate: Another compound with a difluorophenyl group but different functional groups.
Uniqueness: 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea stands out due to its unique combination of difluorophenyl and thiophenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9,16,22H,8H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKDOQBZQFTXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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